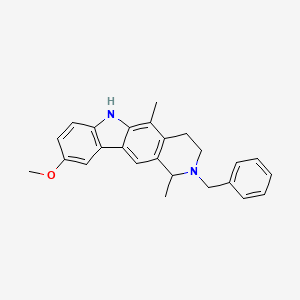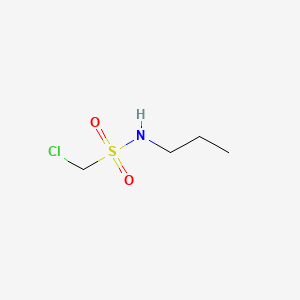
1-Chloro-N-propylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-propylmethanesulfonamide is an organic compound with the molecular formula C4H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-N-propylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of propylamine with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically include:
Reactants: Propylamine, methanesulfonyl chloride, and a chlorinating agent such as thionyl chloride.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the exothermic nature of the reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as N-alkylsulfonamides or thiolsulfonamides are formed.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfinamides or sulfenamides.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-propylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-N-propylmethanesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N-propylmethanesulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Sulfacetamide, sulfamethoxazole, and sulfanilamide.
Eigenschaften
CAS-Nummer |
51821-36-4 |
|---|---|
Molekularformel |
C4H10ClNO2S |
Molekulargewicht |
171.65 g/mol |
IUPAC-Name |
1-chloro-N-propylmethanesulfonamide |
InChI |
InChI=1S/C4H10ClNO2S/c1-2-3-6-9(7,8)4-5/h6H,2-4H2,1H3 |
InChI-Schlüssel |
RUJVGNSGPLUACC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


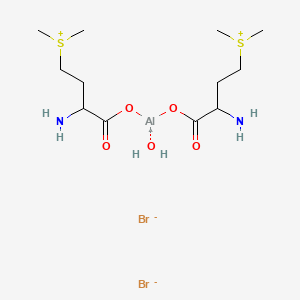
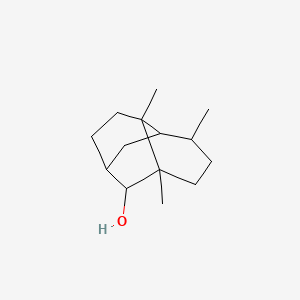
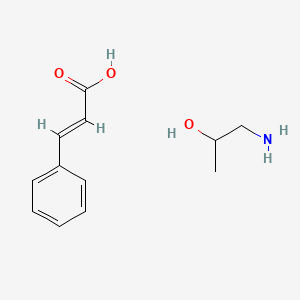

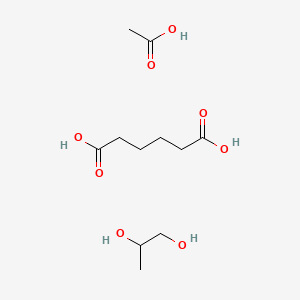
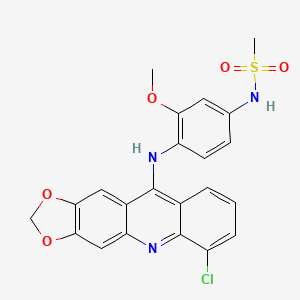
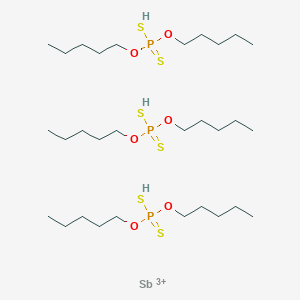
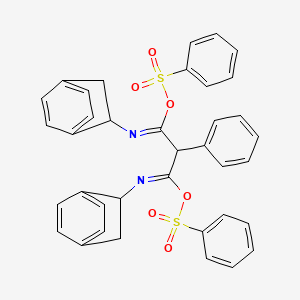
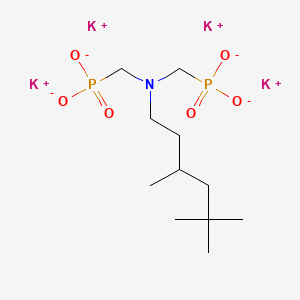
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
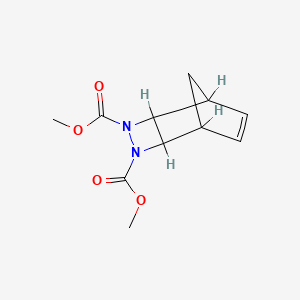
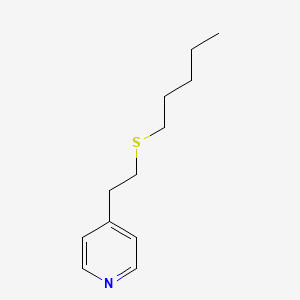
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
